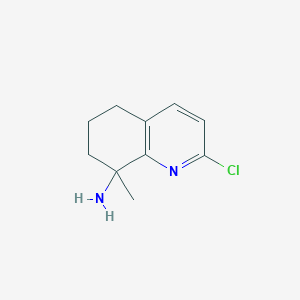
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Another quinoline derivative with similar biological activities.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Known for its antimicrobial properties.
8-Methylquinoline: A simpler quinoline derivative with various applications in chemical synthesis.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its potential for diverse applications in medicinal chemistry and industry makes it a compound of significant interest.
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-amine |
InChI |
InChI=1S/C10H13ClN2/c1-10(12)6-2-3-7-4-5-8(11)13-9(7)10/h4-5H,2-3,6,12H2,1H3 |
Clé InChI |
INIHKKKQDGXERK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1N=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
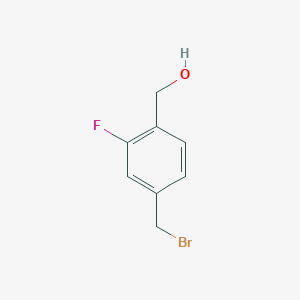
![4-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B13985584.png)
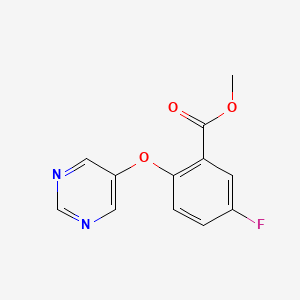
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)
![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)

![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
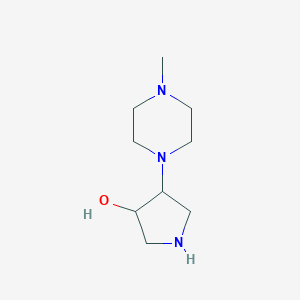
![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
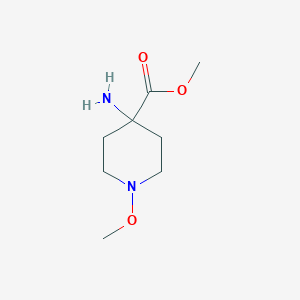
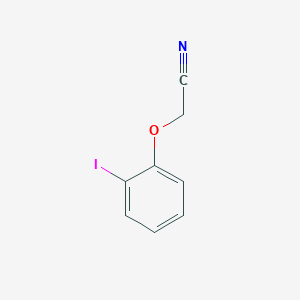
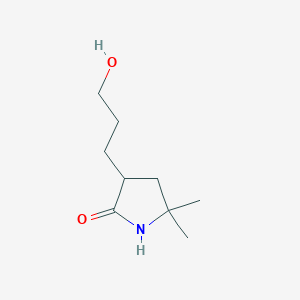
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
